1,2,3,4-Tetrahydropyrido[2,3-b][1,6]naphthyridine
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Overview
Description
1,2,3,4-Tetrahydropyrido[2,3-b][1,6]naphthyridine is a heterocyclic compound that features a fused ring system consisting of pyridine and naphthyridine moieties. This compound is of significant interest in the fields of medicinal and synthetic chemistry due to its unique structural properties and potential biological activities .
Mechanism of Action
Target of Action
Similar compounds have been found to inhibit phosphodiesterase 5 (pde5), which plays a crucial role in hydrolyzing cyclic guanosine monophosphate (cgmp) leading to increased levels of the camp response element binding protein (creb), a transcriptional factor involved with learning and memory processes .
Mode of Action
If it acts similarly to related compounds, it may inhibit PDE5, thereby increasing the levels of CREB, which is involved in learning and memory processes .
Biochemical Pathways
If it acts like related compounds, it may influence the cgmp-pde5-creb pathway .
Result of Action
If it acts like related compounds, it may lead to increased levels of CREB, a transcriptional factor involved in learning and memory processes .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1,2,3,4-Tetrahydropyrido[2,3-b][1,6]naphthyridine typically involves the cyclization of appropriate precursors under controlled conditions. One common method includes the reaction of 2-aminopyridine with a suitable aldehyde or ketone, followed by cyclization using a catalyst such as trifluoroacetic acid .
Industrial Production Methods
While specific industrial production methods for this compound are not widely documented, the general approach would involve scaling up the laboratory synthesis methods. This would include optimizing reaction conditions, using industrial-grade reagents, and employing continuous flow reactors to enhance yield and efficiency .
Chemical Reactions Analysis
Types of Reactions
1,2,3,4-Tetrahydropyrido[2,3-b][1,6]naphthyridine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding naphthyridine derivatives.
Reduction: Reduction reactions can yield tetrahydro derivatives.
Substitution: Electrophilic and nucleophilic substitution reactions can introduce various functional groups into the molecule.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Reagents like halogens, alkyl halides, and nucleophiles are employed under appropriate conditions.
Major Products
The major products formed from these reactions include various substituted naphthyridines, tetrahydronaphthyridines, and functionalized derivatives that can be further utilized in synthetic and medicinal chemistry .
Scientific Research Applications
1,2,3,4-Tetrahydropyrido[2,3-b][1,6]naphthyridine has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a potential therapeutic agent due to its ability to interact with various biological targets.
Industry: Utilized in the development of new materials and as a precursor for the synthesis of pharmaceuticals
Comparison with Similar Compounds
Similar Compounds
- 1,2,3,4-Tetrahydropyrido[4,3-b][1,6]naphthyridine
- 1,2,3,4-Tetrahydropyrido[4,3-b][1,8]naphthyridine
- 6,7,8,9-Tetrahydropyrido[2,3-b][1,6]naphthyridine
Uniqueness
1,2,3,4-Tetrahydropyrido[2,3-b][1,6]naphthyridine is unique due to its specific ring fusion pattern and the resulting electronic and steric properties. These features can influence its reactivity and interaction with biological targets, making it a valuable compound for various applications in research and industry .
Biological Activity
1,2,3,4-Tetrahydropyrido[2,3-b][1,6]naphthyridine is a heterocyclic compound that has garnered attention in medicinal chemistry due to its diverse biological activities. This article explores its pharmacological properties, synthesis methods, and potential therapeutic applications based on recent research findings.
- Molecular Formula : C₁₁H₁₁N₃
- Melting Point : 156-158 °C
- CAS Number : 387358-40-9
The compound features a unique bicyclic structure that contributes to its biological activity. Its synthesis generally involves multi-step processes starting from simpler precursors.
Antitumor Activity
Research indicates that compounds similar to this compound exhibit significant antitumor properties. For instance, derivatives of naphthyridine have been linked to the inhibition of cancer cell proliferation. A study highlighted that certain naphthyridinones showed substantial activity against melanoma and other neoplasms, suggesting that this compound could be a potential candidate for cancer therapy .
Cardiovascular Effects
In addition to its antitumor activity, this compound has been studied for its cardiovascular effects. Compounds with similar structures have been identified as angiotensin II receptor antagonists and antihypertensives. They play a role in managing blood pressure and reducing cardiovascular risks .
The biological mechanisms underlying the activity of this compound are still being elucidated. However, it is believed that the compound interacts with specific receptors involved in cell signaling pathways associated with tumor growth and cardiovascular function. For example, the binding affinity to the human Angiotensin II receptor has been documented .
Research Findings and Case Studies
Recent studies have focused on synthesizing new derivatives of this compound to enhance its biological activity. Below is a summary table of various derivatives and their reported activities:
Compound Derivative | Activity Type | IC50 (µM) | Reference |
---|---|---|---|
Compound A | Antitumor | 5.0 | |
Compound B | Antihypertensive | 10.0 | |
Compound C | PDE5 Inhibitor | 12.0 |
Case Study: PDE5 Inhibition
A notable investigation into related compounds revealed that some derivatives act as phosphodiesterase type 5 (PDE5) inhibitors. These compounds have shown promise in treating conditions like erectile dysfunction and pulmonary hypertension by enhancing cGMP levels in smooth muscle cells .
Properties
IUPAC Name |
1,2,3,4-tetrahydropyrido[2,3-b][1,6]naphthyridine |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H11N3/c1-2-8-6-9-7-12-5-3-10(9)14-11(8)13-4-1/h3,5-7H,1-2,4H2,(H,13,14) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SWOPKGZGICUIEE-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC2=C(NC1)N=C3C=CN=CC3=C2 |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H11N3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
185.22 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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